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Prexasertib (LY2606368): A Technical Overview of its Discovery and Develop

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the discovery, mechanism of action, and clinical development timeline of Prexase (LY2606368), a selective inhibitor of Checkpoint Kinase 1 (CHK1).

Introduction and Discovery

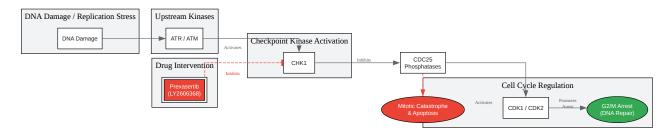
Prexasertib (LY2606368) was developed by Eli Lilly and Company as a potent, ATP-competitive small molecule inhibitor of CHK1 and, to a lesser external [1][2][3] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[4] It plays a crucial role in regulating cell cycle chec (specifically G2/M and intra-S phase), stabilizing replication forks, and facilitating DNA repair.[1][4][5] In many cancers, particularly those with TP53 m like high-grade serous ovarian cancer (HGSOC), the G1/S checkpoint is compromised, making cancer cells highly dependent on the CHK1-mediated checkpoint for survival and DNA repair.[3] This dependency creates a therapeutic window for CHK1 inhibitors.

The initial development strategy for Prexasertib was centered on its ability to abrogate the G2/M checkpoint, leading to a phenomenon known as "rep catastrophe."[6][7] By inhibiting CHK1, Prexasertib causes cells with damaged DNA to prematurely enter mitosis, resulting in extensive chromosomal fragmentation and subsequent apoptosis.[6][8]

Mechanism of Action

Prexasertib's primary mechanism of action is the inhibition of CHK1, which disrupts the DDR pathway. In response to DNA damage or replication stre (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases are activated, which in turn phosphorylate and activate CFCHK2, respectively.[3]

Activated CHK1 phosphorylates and inactivates CDC25 phosphatases.[3] This prevents the dephosphorylation and activation of cyclin-dependent kin (CDKs), primarily CDK1 and CDK2, leading to cell cycle arrest. By inhibiting CHK1, Prexasertib prevents this arrest, allowing cells with significant DN to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[6] Preclinical studies have shown that treatment with Prexasto a rapid increase in markers of double-strand DNA breaks, such as yH2AX, in the S-phase population of cells.[6][8]



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Prexasertib's inhibition of the CHK1 signaling pathway.

Preclinical Development

Prexasertib has demonstrated broad activity as a single agent and as a chemopotentiator across a range of preclinical pediatric and adult tumor mode

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In Vitro Activity

In cell-free enzymatic assays, Prexasertib (referred to as LY2606368 monomesylate monohydrate in some studies) inhibits CHK1 with a half-maxima concentration (IC50) of <1 nM and a Ki of 0.9 nM.[10][11] It also shows activity against CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM).[10][11] In cellu Prexasertib effectively reduces cell proliferation at nanomolar concentrations across a wide panel of human cancer cell lines, with neuroblastoma cell among the most sensitive.[5][9]

Cell Line	Cancer Type	Type Prexasertib EC50 (nM)	
HeLa	Cervical Cancer	37	
U-2 OS	Osteosarcoma	Not specified, but sensitive	
PANC-1	Pancreatic Cancer	Sensitive	
KELLY	Neuroblastoma	Low nanomolar range	
NBL-S	Neuroblastoma	Low nanomolar range	

Table 1: In Vitro Efficacy of Prexasertib in Selected

Cancer Cell Lines.[5][8]

In Vivo Activity

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have confirmed the anti-tumor activity of Prexaser a monotherapy, it has been shown to cause significant tumor growth inhibition and, in some cases, tumor regression in models of neuroblastoma, hig serous ovarian cancer, and non-small cell lung cancer.[2][5][10]

Model Type	Cancer Type	Dosing Schedule	Outcome
CDX (Calu-6)	Lung Cancer	1-10 mg/kg, SC, twice daily for 3 days, 4 days rest, 3 cycles	Significant tumor growth inhibition
PDX	Gastric Cancer	2 mg/kg, SC, 3 times/week for 16 days (in combo)	Synergistic anticancer effect with PAR inhibitor
PDX	HGSOC	8 mg/kg, SC, twice daily for 3 days, 4 days rest, 3 cycles	Tumor growth inhibition

Table 2: Summary of In Vivo Preclinical

Efficacy.[2][10]

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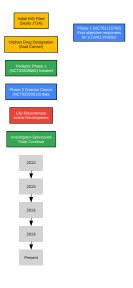
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Generalized workflow for a preclinical xenograft study.

Clinical Development Timeline

Prexasertib entered clinical development with the first Investigational New Drug (IND) application in 2010.[12] Its development has encompassed mul 1 and 2 trials, both as a monotherapy and in combination with other agents.

- 2010: The initial IND to support the first-in-human study (Study JTJA) was put into effect.[12]
- Phase 1 (NCT01115790): This dose-escalation study evaluated single-agent Prexasertib in patients with advanced cancer. It was the first CHK1 in
 demonstrate objective antitumor responses.[13] The primary toxicities were hematologic, including neutropenia, thrombocytopenia, and anemia.[7]
 recommended Phase 2 dose (RP2D) was established at 105 mg/m² administered as a 1-hour infusion every 14 days.[4][7]
- 2015: The FDA's Office of Orphan Products Development granted Prexasertib orphan drug designation for the treatment of anal cancer.[12]
- Phase 2 (NCT02203513): A proof-of-concept, single-arm study evaluated Prexasertib monotherapy in women with recurrent, BRCA wild-type high-serous ovarian cancer.[3][14] The trial met its primary endpoint, with a partial response (PR) rate of 29% in the intent-to-treat population.[14]
- Pediatric Phase 1 (NCT02808650 / ADVL1515): Sponsored by the Children's Oncology Group, this study evaluated Prexasertib in pediatric patient recurrent or refractory solid tumors.[5][12][15] The RP2D was determined to be 150 mg/m² administered intravenously on days 1 and 15 of a 28-da [15]
- Phase 2 (NCT03414047): A multicenter trial evaluating Prexasertib in four different cohorts of patients with platinum-resistant or refractory ovarian ([16] The objective response rate (ORR) was 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients.[16]
- Phase 2 (TNBC): A single-arm pilot study evaluated Prexasertib in BRCA wild-type, advanced triple-negative breast cancer. The study showed mor with an ORR of 11.1%.[17]
- 2019: Eli Lilly announced the discontinuation of active development for Prexasertib, although existing clinical trials were set to continue.[18]





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Key milestones in the development of Prexasertib.

Clinical Efficacy and Safety Summary

Across multiple trials, Prexasertib has demonstrated single-agent activity in heavily pretreated populations. The most consistent and dose-limiting tox hematologic.

Trial / Population	N	ORR / Best Response	Median PFS	Common Grade 3/4 Adverse Events
Phase 2 HGSOC (BRCAwt)[14]	28	29% PR (ITT)	7.4 months (median duration of treatment)	Neutropenia (93%), Thrombocytopenia (25%), Anemia (11%)
Phase 2 TNBC (BRCAwt)[17]	9	11.1% PR	86 days	Afebrile Neutropenia (88.9%) Anemia (33.3%)
Phase 2 Ovarian (Platinum- Resistant)[16]	-	12.1%	Not Specified	Thrombocytopenia, Neutropenia, Fatigue, Nause Anemia
Phase 1 Pediatric[15]	25	0%; 3 patients with Stable Disease	Not Applicable	Neutropenia (100%), Leukopenia (68%), Thrombocytopenia (24%)
Table 3: Summary of Clinical Trial Results for Prexasertib Monotherapy.				

Experimental Protocols Cell Proliferation Assay

Cell viability is assessed post-treatment with Prexasertib over a range of concentrations. A typical protocol involves:

- · Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of Prexasertib (e.g., starting at 1 µM with 3-fold dilutions) or DMSO as a vehicle control.[9]
- Incubation: Plates are incubated for a specified period, typically 72 hours.[5][9]
- Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by using assays t
 measure metabolic activity (e.g., MTT, XTT).
- Data Analysis: Luminescence or absorbance is measured, and data are normalized to vehicle-treated controls. IC50 or EC50 values are calculated linear regression analysis.

Western Blot Analysis for Pharmacodynamics

This technique is used to measure changes in protein expression and phosphorylation state following drug treatment.

- Cell Lysis: Cells are treated with Prexasertib for a specified duration (e.g., 24 hours), then washed and lysed in a buffer containing protease and ph inhibitors to preserve protein integrity.
- · Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
- Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.



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- Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-CHK1, yH2AX, total C PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- · Detection: The signal is detected using an enhanced chemilluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

Animal studies are conducted to evaluate the anti-tumor efficacy of Prexasertib in a living organism.

- · Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
- Tumor Implantation: Human cancer cells (CDX) or patient tumor fragments (PDX) are implanted subcutaneously or orthotopically.[9]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment at groups.[2]
- Drug Formulation and Administration: Prexasertib for in vivo use is typically formulated in 20% Captisol.[2][5][9] It is administered via a specified rou subcutaneously) and schedule.
- . Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and animal body weight is monitored as a measure of toxicity.
- Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Conclusion

Prexasertib (LY2606368) is a first-in-class CHK1 inhibitor that demonstrated a clear mechanism of action and notable single-agent anti-tumor activity preclinical models and early-phase clinical trials, particularly in cancers with high replication stress and dependencies on the G2/M checkpoint. Despit promising initial data, especially in ovarian cancer, its development was marked by challenges, including significant hematologic toxicity. While Eli Lilly its active development, the clinical and preclinical data generated for Prexasertib continue to inform the development of other CHK1 and DDR inhibito highlighting the therapeutic potential of targeting this critical pathway in oncology.

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